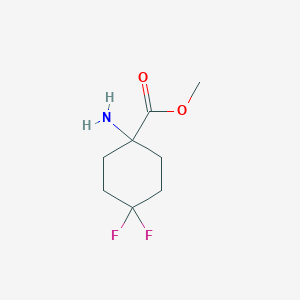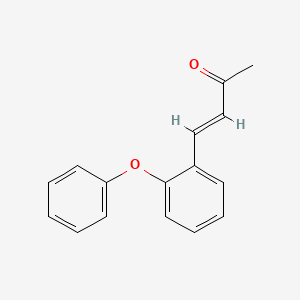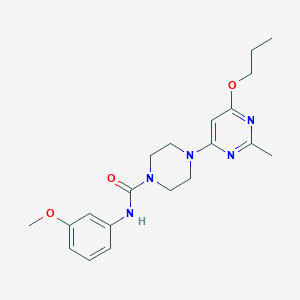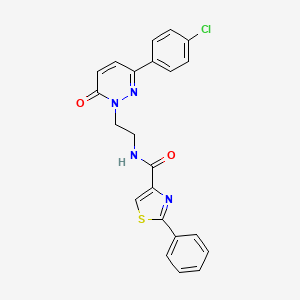
1-Diethylphosphoryl-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Diethylphosphoryl-2-fluorobenzene is an organophosphorus compound with the molecular formula C10H14FOP It is characterized by the presence of a diethylphosphoryl group attached to a fluorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Diethylphosphoryl-2-fluorobenzene can be synthesized through a multi-step process involving the introduction of the diethylphosphoryl group to the fluorobenzene ring. One common method involves the reaction of diethylphosphite with 2-fluorobenzene under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced reaction monitoring techniques can further enhance the production process, ensuring consistent quality and minimizing waste.
化学反応の分析
Types of Reactions: 1-Diethylphosphoryl-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields phosphine oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
1-Diethylphosphoryl-2-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving phosphorus-containing compounds.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: The compound’s properties make it useful in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 1-Diethylphosphoryl-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylphosphoryl group can participate in various biochemical reactions, influencing the activity of enzymes and altering metabolic pathways. The fluorine atom on the benzene ring can also affect the compound’s reactivity and binding affinity to specific targets.
類似化合物との比較
Fluorobenzene: A simpler compound with a single fluorine atom on the benzene ring.
Diethylphosphorylbenzene: Lacks the fluorine atom but contains the diethylphosphoryl group.
2-Fluorophenylphosphine: Contains a phosphine group instead of a phosphoryl group.
Uniqueness: 1-Diethylphosphoryl-2-fluorobenzene is unique due to the combination of the diethylphosphoryl group and the fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various research applications.
特性
IUPAC Name |
1-diethylphosphoryl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBBZDDCSAORMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)




![5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480616.png)


![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)





